Desfluoroatorvastatin Desfluoroatorvastatin Desfluoroatorvastatin is an impurity created during the synthesis of Atorvastatin. Atorvastatin is a competitive HMG-CoA reductase inhibitor and is the only drug in its class specfically indicated for lowering both elevated LDL-cholesterol and triglycerides in patients with hypercholesterolemia.
Brand Name: Vulcanchem
CAS No.: 433289-84-0
VCID: VC0525702
InChI: InChI=1S/C33H36N2O5/c1-22(2)31-30(33(40)34-25-16-10-5-11-17-25)29(23-12-6-3-7-13-23)32(24-14-8-4-9-15-24)35(31)19-18-26(36)20-27(37)21-28(38)39/h3-17,22,26-27,36-37H,18-21H2,1-2H3,(H,34,40)(H,38,39)/t26-,27-/m1/s1
SMILES: CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Molecular Formula: C33H36N2O5
Molecular Weight: 540.6 g/mol

Desfluoroatorvastatin

CAS No.: 433289-84-0

Cat. No.: VC0525702

Molecular Formula: C33H36N2O5

Molecular Weight: 540.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Desfluoroatorvastatin - 433289-84-0

Specification

CAS No. 433289-84-0
Molecular Formula C33H36N2O5
Molecular Weight 540.6 g/mol
IUPAC Name (3R,5R)-7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid
Standard InChI InChI=1S/C33H36N2O5/c1-22(2)31-30(33(40)34-25-16-10-5-11-17-25)29(23-12-6-3-7-13-23)32(24-14-8-4-9-15-24)35(31)19-18-26(36)20-27(37)21-28(38)39/h3-17,22,26-27,36-37H,18-21H2,1-2H3,(H,34,40)(H,38,39)/t26-,27-/m1/s1
Standard InChI Key SWFBJYRYCRZMSB-KAYWLYCHSA-N
Isomeric SMILES CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
SMILES CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Canonical SMILES CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Desfluoroatorvastatin, systematically named (3R,5R)-3,5-dihydroxy-7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]heptanoic acid, belongs to the pyrrole class of organic compounds. Its structure comprises a central pyrrole ring substituted with diphenyl, isopropyl, and phenylcarbamoyl groups, linked to a β,δ-dihydroxyheptanoic acid side chain . The absence of the para-fluorine atom on the phenylcarbamoyl moiety distinguishes it from atorvastatin, altering its electronic and steric properties.

Stereochemical Configuration

The (3R,5R) stereochemistry of the dihydroxyheptanoic acid side chain mirrors that of atorvastatin, critical for binding to hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . Computational modeling suggests that the desfluoro variant retains partial affinity for the enzyme, though its inhibitory potency is significantly reduced compared to the fluorinated parent compound .

Physicochemical Properties

Key properties include:

PropertyValueSource
Molecular FormulaC₃₃H₃₆N₂O₅
Molecular Weight540.6 g/mol
CAS Registry Number433289-84-0
LogP (Predicted)5.2
Aqueous Solubility0.01 mg/mL (25°C)

Synthesis and Degradation Pathways

Synthetic Routes

Desfluoroatorvastatin is synthesized via Paal-Knorr pyrrole condensation, a method pivotal for constructing the heterocyclic core. A representative pathway involves:

  • Stetter Reaction: Formation of 1,4-diketone intermediates from α,β-unsaturated ketones and benzaldehydes .

  • Paal-Knorr Cyclization: Reaction of the diketone with a primary amine (e.g., 4-phenylaminobenzaldehyde) under acidic conditions to yield the pyrrole ring .

  • Deprotection: Sequential hydrolysis of ketal and ester groups to liberate the dihydroxyheptanoic acid side chain .

Analytical Detection and Quantification

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (248 nm) remains the gold standard. A validated method employs:

  • Column: Luna C18 (250 × 4.6 mm, 5 μm)

  • Mobile Phase: Gradient of acetonitrile and ammonium acetate buffer (pH 4) with tetrahydrofuran .

  • Linearity: 0.05–200 μg/mL (R² = 0.999) .

This method resolves desfluoroatorvastatin from atorvastatin, its diastereomers, and excipients with a retention time of 12.3 minutes .

Validation Parameters

ParameterValueSource
LOD0.004–0.006 μg/mL
LOQ0.013–0.035 μg/mL
Recovery98–103%
Precision (RSD)<2%

Pharmacogenetic and Pharmacokinetic Considerations

Transporter Polymorphisms

Desfluoroatorvastatin shares pharmacokinetic pathways with atorvastatin, notably dependence on organic anion-transporting polypeptide 1B1 (OATP1B1) and breast cancer resistance protein (BCRP). Key genetic variants influencing exposure include:

  • SLCO1B1 c.521T>C: Reduces hepatic uptake, increasing systemic concentrations .

  • ABCG2 c.421C>A: Enhances efflux, lowering bioavailability .

While desfluoroatorvastatin itself exhibits negligible HMG-CoA reductase inhibition, its accumulation in high-dose atorvastatin regimens may contribute to off-target effects .

Tissue Distribution

Autoradiography studies with [¹⁸F]atorvastatin analogs demonstrate preferential hepatic and atherosclerotic plaque accumulation, suggesting desfluoroatorvastatin may localize similarly despite reduced potency .

Regulatory Status and Quality Control

Desfluoroatorvastatin is classified as Atorvastatin Impurity A in the European Pharmacopoeia, with allowable limits ≤0.3% in active pharmaceutical ingredients . Current Good Manufacturing Practices (cGMP) mandate rigorous monitoring using the aforementioned HPLC protocols to ensure batch consistency .

Future Directions and Research Gaps

  • Toxicological Profiling: No studies directly address desfluoroatorvastatin’s safety profile; subchronic toxicity assays are warranted.

  • Therapeutic Potential: Structural similarities to atorvastatin justify exploration as a lead compound for non-lipid-lowering applications (e.g., anti-inflammatory effects).

  • Advanced Detection Methods: Development of mass spectrometry-based assays for trace-level quantification in biological matrices.

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